molecular formula C13H19N3O B14920291 [4-(Propan-2-yl)piperazin-1-yl](pyridin-3-yl)methanone

[4-(Propan-2-yl)piperazin-1-yl](pyridin-3-yl)methanone

Cat. No.: B14920291
M. Wt: 233.31 g/mol
InChI Key: WRPMSULKWKXVGQ-UHFFFAOYSA-N
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Description

(4-ISOPROPYLPIPERAZINO)(3-PYRIDYL)METHANONE is a complex organic compound that features both piperazine and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ISOPROPYLPIPERAZINO)(3-PYRIDYL)METHANONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(4-ISOPROPYLPIPERAZINO)(3-PYRIDYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce piperazine derivatives with altered functional groups.

Scientific Research Applications

(4-ISOPROPYLPIPERAZINO)(3-PYRIDYL)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-ISOPROPYLPIPERAZINO)(3-PYRIDYL)METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ISOPROPYLPIPERAZINO)(3-PYRIDYL)METHANONE is unique due to its specific combination of piperazine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

(4-propan-2-ylpiperazin-1-yl)-pyridin-3-ylmethanone

InChI

InChI=1S/C13H19N3O/c1-11(2)15-6-8-16(9-7-15)13(17)12-4-3-5-14-10-12/h3-5,10-11H,6-9H2,1-2H3

InChI Key

WRPMSULKWKXVGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CN=CC=C2

Origin of Product

United States

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